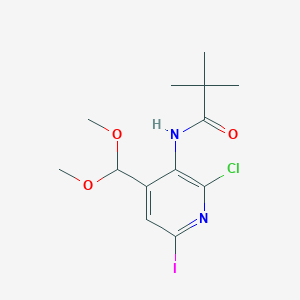

![molecular formula C12H12F3NO B1428234 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one CAS No. 1350989-17-1](/img/structure/B1428234.png)

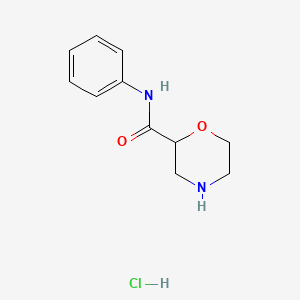

3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one” were not found, related compounds such as “4-(Trifluoromethyl)benzylamine” have been used in the synthesis of other derivatives . Additionally, trifluoromethylpyridines, which share some structural similarities, are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

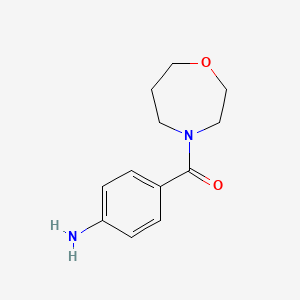

The molecular formula of “3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one” is C12H12F3NO, and its molecular weight is 243.22 g/mol. The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Applications De Recherche Scientifique

-

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Spiroindole and Spirooxindole Scaffolds

- Scientific Field : Organic Chemistry

- Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes .

- Methods of Application : The synthesis of these compounds involves various organic chemistry techniques .

- Results or Outcomes : These compounds have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

-

Pyrrolone

- Scientific Field : Organic Chemistry

- Application : Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .

- Methods of Application : The synthesis of these compounds involves various organic chemistry techniques .

- Results or Outcomes : Pyrrolidin-2-ones are important in the development of novel methods of their synthesis .

-

Pyrrolidine in Drug Discovery

- Scientific Field : Pharmaceutical Sciences

- Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Results or Outcomes : The five-membered pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity .

-

Synthesis of Spiroindole and Spirooxindole Scaffolds

- Scientific Field : Organic Chemistry

- Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes .

- Methods of Application : The synthesis of these compounds involves various organic chemistry techniques .

- Results or Outcomes : These compounds have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

-

Synthesis of Antiviral Compounds

- Scientific Field : Pharmaceutical Sciences

- Application : 4-(Trifluoromethyl)benzyl bromide, which has a similar structure to “3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one”, is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .

- Results or Outcomes : These compounds have been used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

-

Pyrrolidine in Drug Discovery

- Scientific Field : Pharmaceutical Sciences

- Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Results or Outcomes : The five-membered pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity .

-

Synthesis of Spiroindole and Spirooxindole Scaffolds

- Scientific Field : Organic Chemistry

- Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes .

- Methods of Application : The synthesis of these compounds involves various organic chemistry techniques .

- Results or Outcomes : These compounds have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

-

Synthesis of Antiviral Compounds

- Scientific Field : Pharmaceutical Sciences

- Application : 4-(Trifluoromethyl)benzyl bromide, which has a similar structure to “3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one”, is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .

- Results or Outcomes : These compounds have been used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

Propriétés

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSOZISQAWZHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

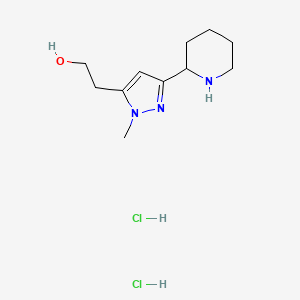

![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)

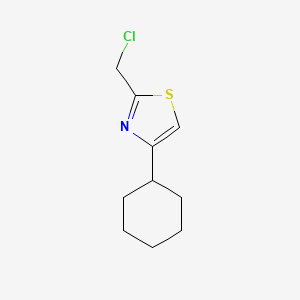

![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)

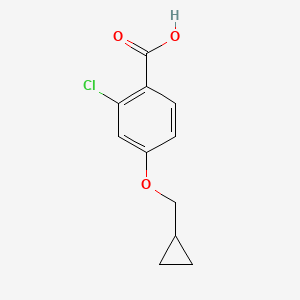

![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)

![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)